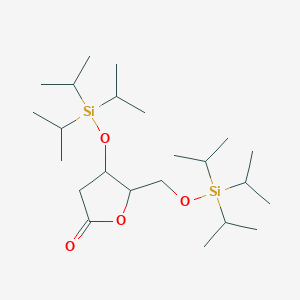
(4S,5R)-4-triisopropylsilyloxy-5-(triisopropylsilyloxymethyl)tetrahydrofuran-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4S,5R)-4-triisopropylsilyloxy-5-(triisopropylsilyloxymethyl)tetrahydrofuran-2-one is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes multiple triisopropylsilyloxy groups attached to a tetrahydrofuran ring. The presence of these groups imparts specific chemical properties that make this compound valuable in synthetic chemistry and other scientific disciplines.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4S,5R)-4-triisopropylsilyloxy-5-(triisopropylsilyloxymethyl)tetrahydrofuran-2-one typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the protection of hydroxyl groups using triisopropylsilyl chloride in the presence of a base such as imidazole. This is followed by the formation of the tetrahydrofuran ring through cyclization reactions. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
(4S,5R)-4-triisopropylsilyloxy-5-(triisopropylsilyloxymethyl)tetrahydrofuran-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like pyridinium chlorochromate (PCC) to form corresponding ketones or aldehydes.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the compound into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the silyloxy groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like PCC, reducing agents like LiAlH4, and nucleophiles such as alkoxides. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
(4S,5R)-4-triisopropylsilyloxy-5-(triisopropylsilyloxymethyl)tetrahydrofuran-2-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and natural products.
Biology: Employed in the study of enzyme mechanisms and as a probe for biological assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of (4S,5R)-4-triisopropylsilyloxy-5-(triisopropylsilyloxymethyl)tetrahydrofuran-2-one involves its interaction with specific molecular targets and pathways. The triisopropylsilyloxy groups can act as protecting groups, preventing unwanted reactions at certain sites of the molecule. This allows for selective reactions to occur at other positions, facilitating the synthesis of complex molecules. The compound’s unique structure also enables it to interact with enzymes and other biological molecules, influencing their activity and function.
Comparación Con Compuestos Similares
Similar Compounds
- (4S,5R)-4-(tert-butyldimethylsilyloxy)-5-((tert-butyldimethylsilyloxy)methyl)tetrahydrofuran-2-one
- (4S,5R)-5-(benzyloxymethyl)-4-hydroxy-tetrahydrofuran-2-one
- (4S,5R)-5-(benzyloxymethyl)-4-triisopropylsilyloxy-tetrahydrofuran-2-one
Uniqueness
Compared to similar compounds, (4S,5R)-4-triisopropylsilyloxy-5-(triisopropylsilyloxymethyl)tetrahydrofuran-2-one is unique due to the presence of multiple triisopropylsilyloxy groups. These groups provide enhanced stability and selectivity in chemical reactions, making the compound particularly valuable in synthetic chemistry. Additionally, its specific stereochemistry (4S,5R) contributes to its distinct reactivity and interaction with biological molecules.
Propiedades
Fórmula molecular |
C23H48O4Si2 |
|---|---|
Peso molecular |
444.8 g/mol |
Nombre IUPAC |
4-tri(propan-2-yl)silyloxy-5-[tri(propan-2-yl)silyloxymethyl]oxolan-2-one |
InChI |
InChI=1S/C23H48O4Si2/c1-15(2)28(16(3)4,17(5)6)25-14-22-21(13-23(24)26-22)27-29(18(7)8,19(9)10)20(11)12/h15-22H,13-14H2,1-12H3 |
Clave InChI |
RXGXTULXMVKIJT-UHFFFAOYSA-N |
SMILES canónico |
CC(C)[Si](C(C)C)(C(C)C)OCC1C(CC(=O)O1)O[Si](C(C)C)(C(C)C)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl]methanesulfonamide](/img/structure/B14785729.png)
![2-[(2-amino-3-methylbutanoyl)amino]-N-[4-[[tert-butyl(dimethyl)silyl]oxymethyl]phenyl]-5-(carbamoylamino)pentanamide](/img/structure/B14785730.png)
![(5R)-5-[[[(2S)-1-[1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-2-phenylbut-3-en-2-yl]amino]methyl]-5-ethenylpyrrolidin-2-one](/img/structure/B14785736.png)
![8-Boc-3-(2-methoxycarbonyl-4-nitrophenyl)-8-aza-bicyclo[3.2.1]oct-2-ene](/img/structure/B14785748.png)
![1-(2-Bromophenyl)-4-{2-[(2,4-dimethylphenyl)sulfanyl]phenyl}piperazine](/img/structure/B14785750.png)

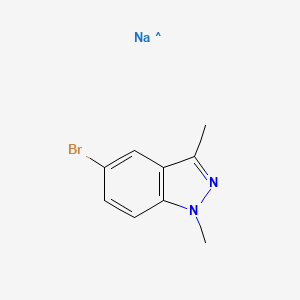

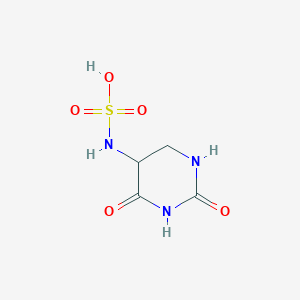
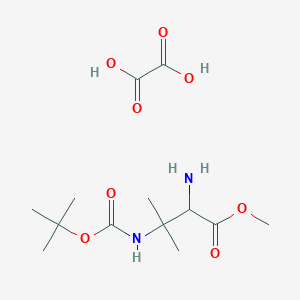
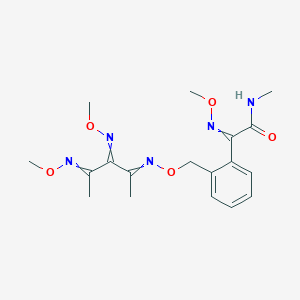
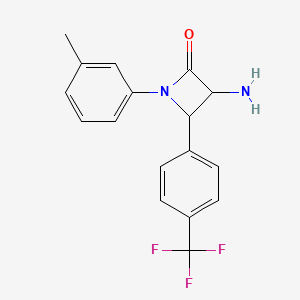
![2-Amino-1-[4-(dimethylamino)piperidin-1-yl]-3-methylbutan-1-one](/img/structure/B14785785.png)
